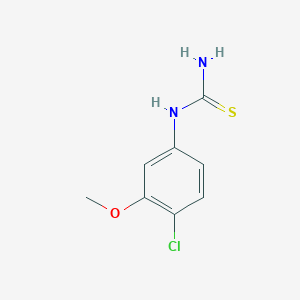

(4-chloro-3-methoxyphenyl)thiourea

Description

Significance of Thiourea (B124793) Derivatives in Contemporary Medicinal Chemistry and Drug Discovery

Thiourea derivatives are a cornerstone of modern medicinal chemistry, exhibiting a remarkable breadth of biological activities. mdpi.combohrium.comcitedrive.com Their therapeutic potential stems from their ability to interact with a wide array of biological targets, including enzymes and receptors. researchgate.net This has led to the development of thiourea-containing compounds with diverse pharmacological properties.

The range of biological activities associated with thiourea derivatives is extensive and includes:

Antimicrobial properties: Thiourea derivatives have shown efficacy against various pathogens, including bacteria, fungi, and mycobacteria. nih.govrdd.edu.iq Some compounds have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like Ciprofloxacin. nih.govnih.gov

Anticancer activity: Many thiourea derivatives have been investigated for their potential as anticancer agents. mdpi.comanalis.com.my They can inhibit the growth of various cancer cell lines and have been shown to target specific molecular pathways involved in cancer development. mdpi.com

Antiviral effects: Certain thiourea derivatives have been identified as having antiviral properties, including activity against HIV. nih.govnih.gov

Enzyme inhibition: Thiourea derivatives can act as inhibitors for various enzymes, such as tyrosinase, cholinesterase, α-amylase, and α-glucosidase. researchgate.net They are also known to inhibit urease, an enzyme implicated in various pathological conditions. nih.gov

Antioxidant activity: Several thiourea derivatives have demonstrated potent antioxidant properties, capable of scavenging free radicals. mdpi.comresearchgate.net

Other therapeutic applications: The spectrum of biological activities also extends to anti-inflammatory, antimalarial, antituberculosis, and anti-Alzheimer's properties. mdpi.combohrium.comcitedrive.com

The structural versatility of the thiourea scaffold allows for the synthesis of a vast library of derivatives with tailored biological activities, making them a continuously explored area in the quest for new and effective drugs. mdpi.com

Historical Trajectories and Evolution of Thiourea Research in Pharmaceutical Sciences

The journey of thiourea in the pharmaceutical sciences has a rich history. Initially recognized for its utility in organic synthesis, its medicinal applications began to emerge over time. researchgate.netsemanticscholar.org One of the early and significant applications of thiourea derivatives was in the treatment of hyperthyroidism. semanticscholar.org

The evolution of thiourea research has been marked by a continuous expansion of its known biological activities. Early investigations laid the groundwork for understanding the structure-activity relationships of these compounds. Over the decades, advancements in synthetic methodologies and biological screening techniques have enabled a more systematic exploration of the therapeutic potential of thiourea derivatives. nih.gov

A notable milestone in the history of thiourea research was the discovery of their antimicrobial properties. This led to the synthesis and evaluation of numerous derivatives against a wide range of microorganisms. nih.gov Subsequently, the discovery of their anticancer and antiviral activities further solidified their importance in medicinal chemistry. mdpi.comnih.gov The development of thiourea-based drugs like thioacetazone for treating Mycobacterium tuberculosis infections highlights their clinical significance. nih.gov

Current Research Frontiers in Substituted Thioureas with Relevance to the (4-chloro-3-methoxyphenyl)thiourea Scaffold

Current research on substituted thioureas is vibrant and multifaceted, with a strong focus on developing novel compounds with enhanced efficacy and specificity. bohrium.comcitedrive.com The this compound scaffold, which combines a chlorinated and methoxylated phenyl ring with the thiourea moiety, is of particular interest due to the known contribution of halogen and methoxy (B1213986) substituents to biological activity.

Key research frontiers include:

Development of potent and selective enzyme inhibitors: Researchers are actively designing and synthesizing thiourea derivatives that can selectively inhibit specific enzymes implicated in diseases like cancer, Alzheimer's disease, and diabetes. researchgate.netnih.gov

Combating drug resistance: A significant area of research involves the development of thiourea derivatives that can overcome drug resistance in cancer cells and pathogenic microorganisms. mdpi.com

Exploration of novel therapeutic targets: Scientists are investigating the potential of thiourea derivatives to modulate new and previously unexplored biological targets.

Green synthesis approaches: There is a growing emphasis on developing environmentally friendly and efficient methods for the synthesis of thiourea derivatives. nih.gov

Structure-activity relationship (SAR) studies: Detailed SAR studies are being conducted to understand how different substituents on the aryl ring, such as the chloro and methoxy groups in the this compound scaffold, influence biological activity. analis.com.my This knowledge is crucial for the rational design of more potent and selective drug candidates. For instance, the presence of a methoxy group has been shown to increase the electron density of the phenyl ring, which can impact the compound's biological activity. analis.com.my

The investigation of compounds like this compound is at the forefront of this research, aiming to leverage the unique electronic and steric properties of its substituents to create novel therapeutic agents.

Structure

3D Structure

Propriétés

IUPAC Name |

(4-chloro-3-methoxyphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2OS/c1-12-7-4-5(11-8(10)13)2-3-6(7)9/h2-4H,1H3,(H3,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYLHPIFBFTEJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NC(=S)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901290687 | |

| Record name | N-(4-Chloro-3-methoxyphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901290687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855531-26-9 | |

| Record name | N-(4-Chloro-3-methoxyphenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=855531-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Chloro-3-methoxyphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901290687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-chloro-3-methoxyphenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for Substituted Aryl Thioureas

Established Synthetic Routes for Thiourea (B124793) Scaffold Construction (e.g., Isothiocyanate-Amine Condensation)

The construction of the thiourea scaffold is most commonly achieved through the condensation reaction between an isothiocyanate and a primary or secondary amine. nih.gov This versatile and widely adopted method allows for the formation of unsymmetrical mono-, di-, or trisubstituted thioureas depending on the nature of the amine used. The reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate group (-N=C=S).

Alternative established routes include:

From Thiophosgene and its Analogs : Although effective, this method is often avoided due to the high toxicity of the reagents. nih.gov

From Acyl Chlorides and Thiocyanate (B1210189) Salts : The reaction of an acid chloride with a thiocyanate salt, such as ammonium (B1175870) or potassium thiocyanate, generates an acyl isothiocyanate. mdpi.comnih.gov This intermediate subsequently reacts with an amine to form an N-acyl thiourea. mdpi.com

Using Lawesson's Reagent : A one-step sulfuration reaction utilizing urea (B33335) and Lawesson's reagent provides a direct route to thiourea. bibliotekanauki.pl This method involves a nucleophilic substitution mechanism where the sulfur anion from the decomposed Lawesson's reagent attacks the carbonyl carbon of urea. bibliotekanauki.pl

From Amine Hydrochlorides : The condensation of amine hydrochlorides with potassium thiocyanate is another reported method for preparing primary thioureas. nih.govbeilstein-journals.org

Targeted Synthesis of (4-chloro-3-methoxyphenyl)thiourea and Analogues

The direct synthesis of this compound, while not explicitly detailed in a single publication, can be reliably inferred from the established synthetic routes. The most logical pathway involves two principal steps:

Preparation of 4-chloro-3-methoxyphenyl isothiocyanate : This key intermediate is synthesized from the corresponding primary amine, 4-chloro-3-methoxyaniline. General methods for converting aryl amines to aryl isothiocyanates are well-documented. One such method is the reaction of the amine with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt, followed by desulfurylation. nih.gov Another approach is the reaction with phenyl chlorothionoformate. organic-chemistry.org

Reaction with Ammonia (B1221849) : The resulting 4-chloro-3-methoxyphenyl isothiocyanate is then reacted with a source of ammonia (e.g., aqueous or gaseous ammonia) to yield the target compound, this compound.

The synthesis of analogues and derivatives is well-represented in the literature. For instance, N-substituted derivatives can be prepared by reacting 4-chloro-3-methoxyphenyl isothiocyanate with various primary or secondary amines. The synthesis of N-(2-aminothiazol-4-yl)-N'-(4-chloro-3-methoxyphenyl)thiourea has been reported, showcasing the use of this substituted thiourea moiety in more complex structures. researchgate.net Similarly, other methoxyphenyl isothiocyanate isomers, such as 3-methoxyphenyl (B12655295) isothiocyanate and 4-methoxyphenyl (B3050149) isothiocyanate, are used to create a variety of thiourea derivatives. sigmaaldrich.comsigmaaldrich.com

Table 1: Proposed General Synthesis of this compound

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 4-chloro-3-methoxyaniline | 1. Carbon Disulfide (CS₂) 2. Desulfurylation agent (e.g., cyanuric chloride) | 4-chloro-3-methoxyphenyl isothiocyanate |

Optimization of Reaction Conditions and Yields in Thiourea Synthesis

Optimizing reaction parameters is crucial for maximizing the yield and purity of thiourea products while minimizing reaction times and byproducts. Key factors that are commonly adjusted include temperature, solvent, reactant ratios, and the use of catalysts.

Temperature : The reaction temperature significantly influences the reaction rate. For the synthesis of thiourea from urea and Lawesson's reagent, the optimal temperature was found to be 75°C (348 K), with lower temperatures resulting in incomplete reactions and higher temperatures not providing any significant benefit. bibliotekanauki.pl In other systems, such as the multicomponent synthesis of thioureas from isocyanides and amines, 80°C was found to be optimal, as temperatures of 100°C led to the formation of side products. nih.gov

Solvent : The choice of solvent is critical, especially in routes involving dithiocarbamate intermediates. For the synthesis of 4-chlorophenyl isothiocyanate, a precursor to the corresponding thiourea, using a mixture of N,N-dimethylacetamide (DMAc) and water proved to be more effective than water alone or other organic solvents. nih.gov In some modern approaches, "on-water" synthesis, where the reaction is performed in an aqueous medium, has been shown to be a sustainable and efficient method, often simplifying product isolation through filtration. organic-chemistry.org

Reactant Stoichiometry : The ratio of reactants can dramatically affect the yield. In a synthesis using urea and Lawesson's reagent, a 2:1 mass ratio was determined to be the most beneficial. bibliotekanauki.pl In other syntheses, adjusting the excess of a reagent like sulfur was shown to impact the yield, though a larger excess did not always lead to better results. researchgate.net

Catalysis : The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), has been shown to significantly improve yields in the synthesis of N-acyl thioureas. nih.gov In one study, the yield improved from 41% to 76% with the addition of TBAB. nih.gov

Table 2: Example of Reaction Condition Optimization for Thiourea Synthesis

| Entry | Parameter Varied | Condition | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Temperature | 80 °C | 88 | nih.gov |

| 2 | Temperature | 100 °C | (Side products observed) | nih.gov |

| 3 | Reactant Ratio (Urea:Lawesson's) | 1:1 | < 40 | bibliotekanauki.pl |

| 4 | Reactant Ratio (Urea:Lawesson's) | 2:1 | 47.18 | bibliotekanauki.pl |

| 5 | Catalyst (N-acyl thiourea synthesis) | None | 41 | nih.gov |

Innovative Synthetic Approaches and Catalyst Applications in Thiourea Chemistry

Recent advancements in synthetic chemistry have introduced several innovative techniques for thiourea synthesis that offer advantages such as improved efficiency, reduced environmental impact, and novel reaction pathways.

Enabling Technologies : Modern methods are increasingly employed for thiourea synthesis. nih.gov These include:

Continuous-Flow Synthesis : This technique allows for the rapid and safe production of thioureas, often with improved yield and purity, by maintaining precise control over reaction conditions like temperature and residence time. nih.gov

Mechanochemistry : The use of ball milling provides a solvent-free method for synthesizing thioureas through the direct grinding of reactants, such as an aryl isothiocyanate and an amine. nih.govbeilstein-journals.org

Microwave (MW) and Ultrasound (US) Irradiation : These energy sources can accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. nih.gov

Green Chemistry Approaches : There is a growing emphasis on environmentally benign synthesis. Solvent-free reactions, where reactants are mixed and stirred at room temperature, have been developed for N-arylcarbonylthioureas. tandfonline.com Additionally, performing reactions "on-water" is a sustainable approach that can simplify workup and reduce reliance on volatile organic compounds (VOCs). organic-chemistry.org

Novel Reagents and Pathways : Researchers have developed non-isothiocyanate routes to avoid handling these often toxic and unstable intermediates. One such strategy uses in situ generated dithiocarbamates from secondary amines to synthesize trisubstituted thioureas. rsc.org Another approach utilizes stable and readily available N,N'-di-Boc-substituted thiourea as a mild thioacylating agent. organic-chemistry.org

Catalyst Applications : While catalysts can be used to promote thiourea formation, thiourea derivatives themselves have emerged as powerful organocatalysts. researchgate.netchemrxiv.org Acting as hydrogen-bond donors, thiourea catalysts can activate electrophiles like carbonyls and imines towards nucleophilic attack. researchgate.netwikipedia.org This dual hydrogen-bonding capability is a key feature of their catalytic activity. wikipedia.org Chiral thiourea catalysts are particularly valuable in asymmetric synthesis for producing enantiomerically enriched products. researchgate.netchemrxiv.org

Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of (4-chloro-3-methoxyphenyl)thiourea in solution. Both proton (¹H) and carbon-13 (¹³C) NMR studies provide detailed information about the chemical environment of each atom, confirming the compound's constitution.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound provides characteristic signals for the aromatic, methoxy (B1213986), and thiourea (B124793) protons. In a typical solvent like DMSO-d₆, the protons of the thiourea group (-NH-C(S)-NH₂) exhibit distinct resonances. The two NH protons of the thiourea moiety are observed as singlets in the downfield region of the spectrum, a characteristic feature of thiourea derivatives. researchgate.net

The aromatic protons on the substituted phenyl ring display a splitting pattern that is consistent with a 1,2,4-trisubstituted benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the chloro and methoxy substituents. The methoxy group protons appear as a sharp singlet, typically in the range of 3.8-3.9 ppm, which is a standard region for methoxy protons attached to an aromatic ring. mdpi.com The integration of these signals corresponds to the number of protons in each chemical environment, further confirming the structure.

| Proton | Typical Chemical Shift (δ, ppm) in DMSO-d₆ |

| Ar-H | 7.0 - 7.5 |

| -OCH₃ | ~3.85 |

| -NH (thiourea) | 8.5 - 9.8 |

| -NH₂ (thiourea) | 7.5 - 8.0 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum of this compound provides further confirmation of its carbon framework. The most downfield signal is typically attributed to the thiocarbonyl carbon (C=S) of the thiourea group, appearing around 180-185 ppm. spectrabase.com This significant downfield shift is characteristic of a carbon atom double-bonded to a sulfur atom.

The aromatic carbons of the phenyl ring show a series of signals in the range of approximately 110-158 ppm. The specific chemical shifts of these carbons are dictated by the positions of the chloro and methoxy substituents. The carbon atom attached to the methoxy group (C-O) and the carbon atom bonded to the chlorine atom (C-Cl) have distinct chemical shifts that are well-documented for substituted benzenes. researchgate.net The methoxy carbon itself gives a signal in the upfield region, typically around 55-60 ppm. mdpi.com

| Carbon | Typical Chemical Shift (δ, ppm) in DMSO-d₆ |

| C=S | ~182 |

| Aromatic C-Cl | ~120 |

| Aromatic C-O | ~155 |

| Other Aromatic C | 110 - 130 |

| -OCH₃ | ~56 |

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in this compound by detecting their characteristic vibrational frequencies. The FTIR spectrum reveals key stretching and bending vibrations that are indicative of the thiourea and substituted phenyl moieties.

The N-H stretching vibrations of the thiourea group are typically observed as a broad band in the region of 3100-3400 cm⁻¹. This broadening is often due to intermolecular hydrogen bonding. The C=S stretching vibration, a key marker for the thiourea group, usually appears in the range of 700-850 cm⁻¹. The C-N stretching vibrations of the thiourea group are also prominent, typically found between 1300 and 1400 cm⁻¹.

The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring at approximately 1450-1600 cm⁻¹. The C-O stretching of the methoxy group is typically observed around 1250 cm⁻¹ (asymmetric) and 1020 cm⁻¹ (symmetric). The C-Cl stretching vibration is generally found in the fingerprint region, below 800 cm⁻¹.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of this compound, further confirming its elemental composition and structure. In electron ionization (EI) mass spectrometry, the molecule is expected to show a distinct molecular ion peak [M]⁺. The presence of the chlorine atom will result in a characteristic isotopic pattern for the molecular ion, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The predicted monoisotopic mass for this compound (C₈H₉ClN₂OS) is approximately 216.01 g/mol . sigmaaldrich.com Common fragmentation pathways would likely involve the loss of small molecules or radicals. For instance, fragmentation could occur at the C-N bond connecting the phenyl ring to the thiourea moiety, leading to the formation of ions corresponding to the substituted phenyl group and the thiourea fragment. Other potential fragmentations could include the loss of the methoxy group or the chlorine atom. The analysis of these fragmentation patterns allows for a detailed structural confirmation. Predicted collision cross-section values can also be calculated for different adducts of the molecule. uni.lu

Single Crystal X-ray Diffraction (XRD) for Precise Molecular Geometry and Intermolecular Interactions

Single crystal X-ray diffraction (XRD) is the most definitive method for determining the precise three-dimensional molecular structure of this compound in the solid state. nih.govmdpi.com This technique provides accurate bond lengths, bond angles, and details of the intermolecular interactions that govern the crystal packing.

The crystal structure would reveal the planarity of the phenyl ring and the geometry around the thiourea group. It would also show the relative orientation of the substituted phenyl ring with respect to the thiourea moiety. A key aspect of the solid-state structure is the extensive network of intermolecular hydrogen bonds formed by the N-H groups of the thiourea. These hydrogen bonds play a crucial role in stabilizing the crystal lattice.

Elucidation of Molecular Conformations and Torsional Angles

The conformation of the thiourea group itself, including the bond lengths and angles around the central carbon and nitrogen atoms, can be accurately measured. The planarity of the thiourea unit and the orientation of the N-H bonds are important for understanding its hydrogen bonding capabilities. The solid-state conformation provides valuable insights into the preferred spatial arrangement of the molecule, which can be influenced by the crystal packing forces.

Analysis of Hydrogen Bonding Networks and Supramolecular Assembly

Hydrogen Bonding Motifs:

Research on analogous thiourea derivatives reveals that the most common and structurally significant hydrogen bond is the intermolecular N-H···S interaction. scispace.comresearchgate.net Depending on the conformation of the thiourea backbone (typically trans-cis or trans-trans with respect to the C-N bonds), these interactions can lead to distinct supramolecular motifs. nih.gov

Dimeric Assembly: In many N,N'-disubstituted thioureas, molecules in a trans-cis conformation pair up through complementary N-H···S hydrogen bonds, forming a centrosymmetric R²₂(8) ring motif. These dimers can then serve as building blocks for larger assemblies.

Chain Assembly: Thioureas adopting a trans-trans conformation often form one-dimensional zigzag chains. quora.com In this arrangement, the N-H groups of one molecule interact with the sulfur atoms of two adjacent molecules, propagating the chain. The oblique approach of the N-H donor to the sulfur acceptor is responsible for the characteristic zigzag, rather than linear, geometry of these chains. quora.com

In the case of this compound, the presence of the methoxy group introduces an additional potential hydrogen bond acceptor site (the oxygen atom). This allows for the formation of weaker C-H···O interactions, which can further stabilize the crystal lattice. The chlorine atom can also participate in weak C-H···Cl interactions.

Detailed Research Findings:

Crystallographic studies on closely related compounds, such as N-(aryl)thioureas, provide detailed insights into the geometry of these interactions. For instance, in the crystal structure of N-(4-methoxyphenyl)thiourea, molecules are linked by N—H⋯S hydrogen bonds, forming a two-dimensional network. researchgate.net Similarly, in other thiourea derivatives, the sulfur atom is observed to act as a proton acceptor in bifurcated hydrogen bonds with the N-H groups of an adjacent molecule, creating a highly organized network. scispace.com

The analysis of the crystal structure of N-(3-chloro-4-ethoxybenzoyl)-N′-(2-methoxyphenyl)thiourea reveals both intramolecular N—H⋯O hydrogen bonds and weak intermolecular C—H⋯S and C—H⋯Cl hydrogen bonding, highlighting the variety of interactions that can co-exist to direct the supramolecular assembly. nih.gov

The table below summarizes the typical hydrogen bond geometries observed in thiourea derivatives, which are expected to be representative for this compound.

| Donor (D) | H | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Motif |

| N-H | H | S=C | ~0.98 | ~2.4 - 2.6 | ~3.3 - 3.5 | ~150 - 170 | Dimer/Chain |

| N-H | H | O-CH₃ | ~0.98 | ~2.5 - 2.7 | ~3.4 - 3.6 | ~140 - 160 | Inter-chain Linkage |

| C-H | H | S=C | ~1.08 | ~2.8 - 3.0 | ~3.8 - 4.0 | ~150 - 160 | Lattice Stabilization |

| C-H | H | O-CH₃ | ~1.08 | ~2.6 - 2.8 | ~3.5 - 3.7 | ~140 - 150 | Lattice Stabilization |

| C-H | H | Cl | ~1.08 | ~2.7 - 2.9 | ~3.6 - 3.8 | ~130 - 150 | Lattice Stabilization |

| Note: The values presented are typical ranges derived from crystallographic data of analogous compounds and are for illustrative purposes. |

Supramolecular Assembly:

Structure Activity Relationship Sar Studies for Substituted Thioureas

Influence of Halogenation on Biological Activity and Lipophilicity

The introduction of halogen atoms, particularly chlorine, onto the aromatic ring of thiourea (B124793) derivatives has a pronounced effect on their biological activity and physicochemical properties. Halogenation, such as in the case of (4-chloro-3-methoxyphenyl)thiourea, often leads to an increase in lipophilicity. This enhanced lipophilicity can facilitate the molecule's ability to cross cellular membranes, a critical factor for reaching intracellular targets.

The following table provides examples of how halogenation impacts the biological activity of thiourea derivatives:

| Compound | Substitution | Biological Activity | Reference |

| 1,3-bis(3,4-dichlorophenyl) thiourea | Dichlorophenyl | Strong antioxidant activity | mdpi.com |

| This compound | Chloro and methoxy-phenyl | Basis for potent inhibitors | nih.gov |

| Halogenated copper (II) complexes of thiourea | Halogenated phenyl | Antitubercular capabilities | mdpi.com |

Role of Methoxyl Groups on Molecular Interactions and Bioactivity Modulation

Methoxyl groups, such as the one present in this compound, play a significant role in modulating the biological activity of thiourea derivatives through their influence on molecular interactions. The methoxy (B1213986) group can act as a hydrogen bond acceptor and its presence can alter the electronic properties of the aromatic ring, thereby affecting how the molecule binds to its target.

The position of the methoxy group is a critical determinant of its effect. Research has indicated that a methoxy group in the para position of an aromatic ring can lead to greater potency compared to a meta-positioning. mdpi.com In the context of anticancer activity, the presence of a methoxy group at the 2-position of a pyridine (B92270) ring in certain urea (B33335) derivatives was shown to enhance antiproliferative activity. nih.gov Conversely, in a series of sulphonyl thiourea compounds, the movement of a hydroxyl group (which shares some electronic properties with a methoxy group) from the 3-position to the 4-position dramatically reduced inhibitory activity against a specific carbonic anhydrase isoform. nih.gov

The table below illustrates the influence of methoxyl groups on the bioactivity of thiourea-related compounds:

| Compound | Methoxyl Group Position | Effect on Bioactivity | Reference |

| Methoxy-substituted thiourea | para-position | More potent than meta-position | mdpi.com |

| Compound 27f (urea derivative) | 2-position of pyridine ring | Enhanced antiproliferative activity | nih.gov |

| Sulphonyl thiourea with hydroxyl group | 4-position (vs. 3-position) | Dramatically reduced inhibitory activity | nih.gov |

Impact of Aromatic Substituents (Electron-Withdrawing vs. Electron-Donating Groups) on Potency

Electron-withdrawing groups, such as nitro or trifluoromethyl groups, can enhance the acidity of the thiourea N-H protons, making them stronger hydrogen bond donors. nih.gov This can lead to more effective binding with biological targets that have hydrogen bond acceptor sites. Studies have shown that thioureas with electron-withdrawing substituents often exhibit more prominent effects than those with electron-donating groups. rsc.org For example, trifluoromethyl substitution on diphenylthiourea has been shown to greatly enhance reaction rates in catalytic applications. nih.gov

Conversely, electron-donating groups, like methoxy and methyl groups, can also contribute to biological activity, though their mechanism of action might differ. They can influence the molecule's conformation and lipophilicity. For instance, in a study of sulphonyl thiourea compounds, the presence of both methoxy and methyl groups on the aromatic rings provided fairly strong inhibitory activity against a specific carbonic anhydrase isoform. nih.gov

The following table summarizes the impact of different substituent types on the activity of thiourea derivatives:

| Substituent Type | Example Group | General Effect on Potency | Reference |

| Electron-Withdrawing | Trifluoromethyl | Enhanced reaction rates and yields | nih.gov |

| Electron-Withdrawing | Nitro | More prominent effects than electron-donating groups | rsc.org |

| Electron-Donating | Methoxy and Methyl | Can provide strong inhibitory activity | nih.gov |

Significance of the Thiourea Core for Hydrogen Bonding and Target Binding

The thiourea core, -NH-C(=S)-NH-, is fundamental to the biological activity of this class of compounds due to its unique hydrogen bonding capabilities. The two N-H groups can act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. This allows the thiourea moiety to form strong and directional interactions with biological macromolecules, such as enzymes and receptors. acs.org

The ability of the thiourea group to form these hydrogen bonds is crucial for its function as an organocatalyst and its role in enzyme inhibition. wikipedia.org The sulfur atom of the thiocarbonyl group makes thioureas more acidic than their urea counterparts, enhancing their hydrogen-bonding ability. acs.org This "polar hydrophobic" nature of the thiourea motif allows for strong adhesion and interaction even in aqueous environments. nih.gov

The conformation of the thiourea core also plays a role in its binding. The molecule can adopt different conformations, and the preferred conformation can be influenced by the substituents on the nitrogen atoms. nih.gov The ability to form a "clamp-like" double hydrogen bond is a key feature in the interaction of thiourea derivatives with their targets. wikipedia.org

Effects of Terminal Moiety Diversity and Heterocyclic Integration on Pharmacological Profile

The diversity of the terminal moieties attached to the thiourea core and the integration of heterocyclic rings into the structure significantly expand the pharmacological profiles of these compounds. By varying the groups at the ends of the thiourea molecule, it is possible to modulate properties such as solubility, lipophilicity, and target specificity.

Incorporating lipophilic groups like hydrocarbon chains or aromatic rings can enhance the bioactivity of thiourea derivatives. biointerfaceresearch.com The introduction of different functional groups on the aliphatic chain of a thiourea derivative was shown to have a significant effect on its anti-HIV activity. nih.gov

The integration of heterocyclic moieties, such as thiazole (B1198619), pyrazole (B372694), or pyran, can confer specific physicochemical and structural characteristics that impact the pharmacological properties of thioureas. mdpi.com These heterocyclic rings can participate in additional interactions with biological targets, thereby modifying cellular activities and signaling pathways. mdpi.com For example, thiourea derivatives containing heterocyclic moieties have shown promising anticancer activity. mdpi.com The combination of the pyrazole scaffold with the thiourea functionality has been explored to create potent antimicrobial agents. nih.gov

The table below provides examples of how terminal moieties and heterocyclic integration affect the pharmacological profile of thioureas:

| Modification | Example | Effect on Pharmacological Profile | Reference |

| Aliphatic chain modification | Propyl 4-(amino-N-(4-chloro-2,5-dimethoxyphenyl)methanethioamino)butanoate | Potent HIV-1 RT inhibitor | nih.gov |

| Heterocyclic integration | Thiazole, pyrazole, pyran moieties | Promising anticancer action | mdpi.com |

| Heterocyclic integration | Pyrazole scaffold | Potent antimicrobial agents | nih.gov |

| Lipophilic group incorporation | Hydrocarbon substituents, aromatic rings | Enhanced bioactivity | biointerfaceresearch.com |

Mechanistic Elucidation of Biological Actions

Identification of Molecular Targets and Binding Site Characterization

The thiourea (B124793) core is a versatile pharmacophore that has been shown to interact with a diverse range of biological targets. The N-H protons can act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor or coordinate with metal ions. This dual capability allows thiourea derivatives to bind to the active or allosteric sites of enzymes and receptors, as well as interact with nucleic acids.

Interaction with Enzymes and Receptors

Research into aryl thiourea derivatives has identified several classes of enzymes and receptors as primary molecular targets. The nature of the substituents on the phenyl ring(s) plays a critical role in determining the potency and selectivity of these interactions.

Carbonic Anhydrases (CAs): Thiourea derivatives have been investigated as inhibitors of carbonic anhydrases, a family of zinc-containing metalloenzymes crucial for various physiological processes. nih.gov Novel sulphonyl thiourea derivatives have demonstrated significant inhibitory activity against human (h) CA isoforms I, II, IX, and XII. nih.gov In silico and in vitro studies suggest that the sulphonyl thiourea moiety fits deeply into the enzyme's active site, where it can interact with the essential zinc ion. nih.gov Similarly, certain cyclic thioureas are effective inhibitors of hCA II. tandfonline.com The binding is often stabilized by interactions with both the hydrophilic and hydrophobic regions of the CA active site. tandfonline.com

Bacterial Urease: The thiourea scaffold is a key feature in many potent urease inhibitors. Urease, a nickel-containing enzyme found in some bacteria, is a significant virulence factor. nih.gov Molecular modeling of thiosemicarbazones, which contain a thiourea-like core, has revealed that the sulfur atom can coordinate with the nickel ions in the enzyme's active site. nih.gov Furthermore, the amide group of the inhibitor forms critical hydrogen bonds with the side chain of specific amino acid residues, such as Asp363 and the carbonyl moiety of Ala366, anchoring the inhibitor in place. nih.gov

Topoisomerases: Certain substituted thioureas have been developed as antimicrobial agents that target bacterial topoisomerases. A series of 4-chloro-3-nitrophenylthiourea derivatives were found to be effective against the topoisomerases isolated from Staphylococcus aureus. nih.gov These enzymes are vital for bacterial DNA replication, making them an attractive target for antibacterial agents.

Protein Kinases: Diarylthiourea compounds have shown promise as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. For instance, some derivatives have demonstrated inhibitory activity against both wild-type and mutant forms of the Epidermal Growth Factor Receptor (EGFR). biointerfaceresearch.com Docking studies indicate that the thiourea group is instrumental in binding, forming strong hydrogen bonds with key residues like Met769 and Arg819 in the kinase domain. biointerfaceresearch.com In a related discovery, a compound featuring a (4-chloro-3-methoxyphenyl)amino moiety was identified as a highly potent and selective inhibitor of Janus Kinase 1 (JAK1). nih.gov

Table 1: Inhibitory Activity of Various Thiourea Derivatives against Enzyme Targets

| Derivative Class/Compound | Target Enzyme | Activity (IC₅₀ or Kᵢ) | Reference |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Human Colon Cancer (SW620) | IC₅₀ = 1.5 µM | biointerfaceresearch.com |

| 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea | Breast Cancer Cell Lines | IC₅₀ = 2.2 - 5.5 µM | biointerfaceresearch.com |

| Sulphonyl thiourea derivatives (e.g., 7c) | Human Carbonic Anhydrase IX | Potent Inhibition | nih.gov |

| Cyclic thiourea (Compound 2) | Human Carbonic Anhydrase II | Kᵢ = 30.63 nM | tandfonline.com |

| (E)-2-(1-Phenylethylidene)hydrazine-1-carbothioamide | S. pasteurii Urease | Kᵢ = 0.39 µM | nih.gov |

| 4-chloro-3-nitrophenylthiourea derivatives | S. aureus standard strains | MIC = 0.5 - 2 µg/mL | nih.gov |

DNA and Protein Binding Capabilities

More complex heterocyclic systems that incorporate thiourea-related structures have also been shown to bind DNA through mechanisms like intercalation or groove binding. nih.gov

Pathways of Action Leading to Therapeutic Effects (e.g., cell cycle arrest, apoptosis)

The binding of thiourea derivatives to their molecular targets can trigger a cascade of downstream cellular events, often culminating in therapeutic effects such as the inhibition of cancer cell growth. One of the most significant pathways activated by these compounds is apoptosis, or programmed cell death.

Studies on 3-(trifluoromethyl)phenylthiourea (B159877) derivatives have demonstrated potent pro-apoptotic activity. nih.gov For example, 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea was found to induce late-stage apoptosis in 95–99% of colon cancer cells (SW480 and SW620) and 73% of leukemia cells (K-562). nih.gov The mechanism is believed to involve the compromising of cellular membrane integrity. nih.gov

Similarly, metal complexes of thiourea derivatives have been shown to be effective inducers of apoptosis. Copper (II) complexes with 3-(4-chloro-3-nitrophenyl)thiourea provoked early apoptosis in colon (SW480) and prostate (PC3) cancer cell lines, while showing significantly less effect on normal human keratinocytes (HaCaT), indicating a degree of selectivity for cancer cells. researchgate.net

Table 2: Pro-Apoptotic Effects of Thiourea Derivatives in Cancer Cell Lines

| Compound/Derivative | Cell Line | Observed Effect | Reference |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Colon Cancer (SW480, SW620) | 95-99% late apoptosis | nih.gov |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Leukemia (K-562) | 73% late apoptosis | nih.gov |

| Copper (II) complexes of 3-(4-chloro-3-nitrophenyl)thiourea | Colon Cancer (SW480) | Induction of early apoptosis | researchgate.net |

| Copper (II) complexes of 3-(4-chloro-3-nitrophenyl)thiourea | Prostate Cancer (PC3) | Induction of early apoptosis | researchgate.net |

Computational Chemistry and Molecular Modeling in Thiourea Research

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity

No specific DFT studies on (4-chloro-3-methoxyphenyl)thiourea were found in the public domain.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Data from NBO analysis for this compound is not available in the reviewed literature.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

MEP maps and associated analyses for this compound have not been published.

Average Local Ionization Energy (ALIE) and Fukui Functions for Nucleophilic/Electrophilic Attack Susceptibility

Calculations of ALIE and Fukui functions to determine the sites of nucleophilic and electrophilic attack for this compound are not documented in available research.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Binding Affinity and Energetic Landscape Assessment

Specific molecular docking studies detailing the binding affinity and energetic landscape of this compound with any biological target are absent from the scientific literature.

Identification of Key Residues and Interaction Motifs

Without docking studies, the key amino acid residues and interaction motifs involved in the potential binding of this compound to a protein target cannot be identified.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects

While specific molecular dynamics (MD) simulation studies focusing exclusively on the conformational dynamics and solvent effects of this compound are not extensively available in publicly accessible literature, the principles of this computational technique can be understood through research on analogous thiourea (B124793) derivatives. MD simulations provide a powerful lens to observe the time-dependent behavior of molecules, offering insights into their flexibility, preferred shapes (conformations), and interactions with surrounding solvent molecules at an atomic level.

Researchers utilize MD simulations to model how a molecule like this compound would behave in a solution. This involves placing a virtual model of the thiourea molecule in a simulated box filled with explicit solvent molecules, such as water. By calculating the forces between all atoms and solving the equations of motion over time, a trajectory of the molecule's movements is generated. This trajectory reveals crucial information about its conformational landscape and the influence of the solvent.

For instance, studies on other substituted phenylthiourea (B91264) compounds have demonstrated that the orientation of the phenyl ring relative to the thiourea moiety is a key conformational feature. The rotational barrier around the C-N bond connecting these two groups can be influenced by the electronic nature of the substituents on the phenyl ring and by the interactions with the solvent. Hydrogen bonding between the N-H protons of the thiourea group and polar solvent molecules, as well as between the sulfur atom and the solvent, plays a significant role in stabilizing certain conformations.

In the case of this compound, MD simulations could elucidate the preferred dihedral angles defining its three-dimensional structure in various solvents. The presence of the chloro and methoxy (B1213986) groups on the phenyl ring would introduce specific steric and electronic effects, influencing the conformational preferences. For example, the methoxy group could potentially form hydrogen bonds with protic solvents, further stabilizing specific orientations.

Solvent effects are critical in determining the behavior of thiourea derivatives. MD simulations can quantify these effects by analyzing the radial distribution functions (RDFs) between specific atoms of the thiourea and the solvent molecules. An RDF plot reveals the probability of finding a solvent molecule at a certain distance from a particular atom of the solute. This analysis can highlight the strength and nature of solute-solvent interactions. For example, in a study on a different thiourea derivative, 1-(2-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (B5726941) (FPTT), MD simulations were used to study its interaction with water by calculating RDFs. researchgate.net

While detailed research findings and data tables for this compound are not available, the following table illustrates the type of data that could be generated from such a study, based on findings for other thiourea derivatives.

| Interaction Site (Atom in Thiourea) | Solvent | Peak of Radial Distribution Function (Å) | Interpretation |

| N-H (Amide) | Water | ~2.0 | Strong hydrogen bonding with water oxygen |

| C=S (Thionyl Sulfur) | Water | ~3.5 | Weaker interaction with water hydrogen |

| Methoxy Oxygen | Water | ~2.8 | Potential for hydrogen bonding |

| Chlorine | Water | ~3.7 | Weak dipole-dipole interactions |

This table is illustrative and based on general principles and findings for other thiourea derivatives. The values are not from actual simulations of this compound.

Rational Design and Synthesis of Novel Thiourea Analogues and Conjugates

Strategies for Lead Compound Optimization and Derivative Libraries

Lead optimization is a critical phase in drug discovery where an initial "hit" compound with promising activity, such as (4-chloro-3-methoxyphenyl)thiourea, is systematically modified to improve its pharmacological properties. preprints.org This process aims to enhance potency, selectivity, and pharmacokinetic characteristics while minimizing toxicity. preprints.orgnih.gov A common and effective strategy is the creation of derivative libraries, where specific parts of the lead molecule are systematically varied.

One of the initial steps in lead optimization is to identify the pharmacophore—the essential structural features required for biological activity. youtube.com For thiourea (B124793) derivatives, the thiourea moiety itself is a key hydrogen-bond donor and acceptor, crucial for interacting with biological targets. biointerfaceresearch.com The substituents on the nitrogen atoms can be modified to explore the structure-activity relationships (SAR). youtube.com For instance, in the case of this compound, the chloro and methoxy (B1213986) groups on the phenyl ring are key features that can be altered.

Researchers often synthesize a library of analogues by:

Varying substituents on the aromatic ring: The electronic and steric properties of the substituents on the phenyl ring can significantly influence activity. For example, replacing the chloro group with other halogens (fluoro, bromo) or the methoxy group with other alkoxy or electron-withdrawing/donating groups can modulate the compound's activity. researchgate.net

Modifying the other nitrogen substituent: If the other nitrogen of the thiourea is unsubstituted, various alkyl, aryl, or heterocyclic groups can be introduced to explore new binding interactions. researchgate.netresearchgate.net

These systematic modifications allow for the development of a comprehensive SAR profile, which guides further design efforts toward more potent and selective compounds. youtube.com

Hybridization Approaches Incorporating Thiourea with Other Bioactive Scaffolds

A powerful strategy in drug design is the hybridization approach, which involves combining two or more distinct pharmacophores into a single molecule. biointerfaceresearch.com This can lead to compounds with dual modes of action or improved properties compared to the individual components. The thiourea scaffold is a versatile building block for such hybridization due to its synthetic accessibility and ability to interact with various biological targets. biointerfaceresearch.com

For instance, the thiourea moiety can be conjugated with other known bioactive scaffolds, such as:

Thiazoles: Thiazole (B1198619) rings are present in numerous biologically active compounds and approved drugs. nih.gov Hybrid molecules incorporating both thiourea and thiazole moieties have been synthesized and evaluated for various biological activities. nih.govacs.org The synthesis can involve reacting an aminothiazole with an isothiocyanate. acs.org

Benzothiazoles: Benzothiazole (B30560) derivatives are another class of compounds with a wide range of pharmacological properties. Hybrid structures containing both thiourea and benzothiazole have been explored for their potential as therapeutic agents. nih.gov

Pyrimidines: Pyrimidine-containing compounds are well-known for their diverse biological activities. The combination of a thiourea core with a pyrimidine (B1678525) ring has led to the development of novel compounds with interesting pharmacological profiles. nih.gov

The rationale behind this approach is that the resulting hybrid molecule may benefit from the combined biological activities of both scaffolds, potentially leading to synergistic effects or the ability to overcome drug resistance mechanisms. biointerfaceresearch.com

Structure-Based Drug Design Principles Applied to Thiourea Chemistries

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target, such as an enzyme or receptor, to design ligands that can bind to it with high affinity and selectivity. nih.gov This rational approach has become an indispensable tool in modern drug discovery.

When the 3D structure of the target protein is known, typically from X-ray crystallography or NMR spectroscopy, molecular docking studies can be performed. nih.gov These computational simulations predict the preferred binding mode and affinity of a ligand, such as a thiourea derivative, within the active site of the target. nih.gov

For thiourea-based compounds, SBDD can be used to:

Identify key interactions: Docking studies can reveal the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the thiourea derivative and the amino acid residues of the target protein. nih.gov This information is crucial for understanding the basis of its biological activity.

Guide lead optimization: By visualizing the binding mode, medicinal chemists can make informed decisions on how to modify the lead compound to improve its fit and interactions with the target. For example, a substituent could be added to fill a hydrophobic pocket or a hydrogen bond donor/acceptor could be introduced to form an additional interaction. nih.gov

Design novel scaffolds: SBDD can also inspire the design of entirely new scaffolds that are complementary to the target's active site, while still incorporating the key features of the thiourea pharmacophore.

In the absence of an experimental structure of the target, homology modeling can be used to generate a theoretical 3D model based on the known structure of a related protein. This model can then be used for subsequent SBDD efforts.

The application of these rational design principles, from systematic lead optimization and hybridization to structure-based design, is instrumental in the development of novel thiourea analogues with enhanced therapeutic potential.

Future Perspectives and Emerging Directions in Thiourea Research

Addressing Challenges in the Development of Thiourea-Based Agents

The journey of a thiourea (B124793) derivative from a laboratory discovery to a clinical application is often fraught with challenges. A primary obstacle in the development of many thiourea-based compounds is their limited solubility and metabolic instability, which can lead to poor oral bioavailability and a high rate of failure in clinical trials. nih.gov For (4-chloro-3-methoxyphenyl)thiourea, addressing these potential liabilities is a critical step for future development.

Strategies to overcome these challenges often involve structural modifications. One common approach is the bioisosteric replacement of the thiourea group to improve pharmacokinetic properties while retaining biological activity. nih.gov For instance, replacing the thiourea moiety with groups like cyanoguanidine or 2,2-diamino-1-nitroethene has proven successful in developing drugs with reduced toxicity and better clinical outcomes, such as the H2-receptor antagonist cimetidine. nih.gov

Another significant challenge is the emergence of drug resistance, a major pitfall in cancer and antimicrobial therapies. biu.ac.ilbiointerfaceresearch.com The multi-targeted action of some thiourea derivatives makes them attractive candidates for overcoming resistance. biointerfaceresearch.com Future research on this compound could focus on creating derivatives that act on multiple biological targets, thereby reducing the likelihood of resistance development.

Table 1: Common Challenges and Potential Solutions in Thiourea Drug Development

| Challenge | Potential Solution for this compound |

|---|---|

| Poor Solubility | Introduction of polar functional groups or formulation strategies. nih.gov |

| Metabolic Instability | Bioisosteric replacement of the thiourea moiety; structural modifications to block metabolic sites. nih.gov |

| Drug Resistance | Development of multi-target derivatives; combination therapy approaches. biointerfaceresearch.com |

Potential for Expanding Therapeutic Applications Beyond Current Scope

Thiourea derivatives are recognized for an exceptionally broad spectrum of biological activities, including anticancer, antiviral, antibacterial, antifungal, antioxidant, and anti-inflammatory properties. biointerfaceresearch.comnih.govmdpi.com While initial research may focus on a single application for this compound, its therapeutic potential is likely far wider.

Future investigations could systematically screen this compound and its analogues against a diverse panel of biological targets. For example, various thiourea derivatives have shown potent inhibitory activity against enzymes crucial in disease pathogenesis, such as:

Urease: Inhibition of this enzyme is a key strategy against infections by bacteria like Helicobacter pylori. acs.org

Tyrosinase: Important for melanin (B1238610) production, its inhibition is relevant in dermatology and for treating pigmentation disorders. nih.govresearchgate.net

Kinases: Many kinase inhibitors used in cancer therapy, such as Sorafenib, feature a urea (B33335) or thiourea scaffold, highlighting the potential for discovering new anticancer agents. nih.gov

Cholinesterases: Inhibition of acetylcholinesterase and butyrylcholinesterase is a primary approach for treating Alzheimer's disease. nih.govresearchgate.net

The structural features of this compound—a chlorinated and methoxylated phenyl ring—provide a template that can be systematically modified to optimize activity against these and other targets. For instance, the type and position of substituents on the phenyl ring can significantly influence the compound's binding affinity and selectivity for different enzymes or receptors. acs.org Exploring its potential as an inhibitor of targets like soluble epoxide hydrolase (sEH) for hypertension or as a modulator of dopamine (B1211576) receptors for neurodegenerative diseases could open new therapeutic avenues. nih.gov

Integration of Advanced Experimental and Computational Techniques for Deeper Insights

The future of drug discovery for compounds like this compound will heavily rely on the synergy between advanced experimental and computational methods. These techniques accelerate the discovery process, reduce costs, and provide profound insights into molecular mechanisms. labmanager.com

Computational Approaches:

Molecular Docking: This technique is widely used to predict the binding orientation and affinity of a ligand to its target protein. biointerfaceresearch.comnih.gov For this compound, docking studies can identify the most likely biological targets and elucidate the key interactions—such as hydrogen bonds and π-π stacking—that govern its activity. biointerfaceresearch.comresearchgate.net This understanding is crucial for designing more potent and selective derivatives.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. farmaciajournal.comnih.gov By developing a QSAR model for derivatives of this compound, researchers can predict the activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the ligand-receptor complex, revealing the stability of the interaction over time and offering deeper insights into the binding mechanism. researchgate.net

Advanced Experimental Techniques:

High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of compounds against a specific biological target. labmanager.com Derivatives of this compound can be included in such screenings to quickly identify new therapeutic applications.

Advanced Synthesis Methods: Modern synthetic methodologies, such as microwave-assisted synthesis, can significantly accelerate the preparation of new thiourea derivatives. nih.gov These techniques often lead to higher yields, shorter reaction times, and are more environmentally friendly.

Crystallography: X-ray crystallography provides definitive, high-resolution structural data of a compound or its complex with a biological target. semanticscholar.org Obtaining the crystal structure of this compound, alone or bound to a target, would offer invaluable information for structure-based drug design.

Table 2: Application of Advanced Techniques in this compound Research

| Technique | Application | Expected Outcome |

|---|---|---|

| Molecular Docking | Predict binding to various enzymes (e.g., kinases, urease). biointerfaceresearch.comarabjchem.org | Identification of potential therapeutic targets and binding mode. |

| QSAR | Correlate structural features of derivatives with biological activity. farmaciajournal.com | Predictive models to guide the design of more potent compounds. |

| MD Simulations | Analyze the stability of the ligand-protein complex. researchgate.net | Deeper understanding of the interaction dynamics. |

| Microwave Synthesis | Accelerate the synthesis of new derivatives. nih.gov | Rapid generation of a chemical library for screening. |

By integrating these powerful computational and experimental tools, the scientific community can unlock the full therapeutic potential of this compound, paving the way for the development of novel and effective therapeutic agents.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (4-chloro-3-methoxyphenyl)thiourea critical for experimental design?

- Answer : Key properties include solubility in polar solvents (e.g., 137 g/L in water at 20°C), hydrogen-bonding capacity (2 donors, 4 acceptors), and hydrophobicity (XlogP ~5.6). These influence solvent selection for synthesis and crystallization. Solubility data guide solvent systems for in vitro assays, while hydrogen bonding impacts intermolecular interactions in crystal packing .

Q. What synthetic routes are reported for this compound, and how can reaction conditions be optimized?

- Answer : Common methods involve nucleophilic substitution between 4-chloro-3-methoxyaniline and thiophosgene or isothiocyanate derivatives. Optimization includes controlling temperature (0–5°C for exothermic steps), using anhydrous solvents (e.g., THF or DCM), and purifying via recrystallization (ethanol/water mixtures). Monitoring reaction progress with TLC (silica gel, ethyl acetate/hexane) ensures high yields .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Answer : Use PPE (gloves, goggles, lab coats) due to potential carcinogenicity (IARC Group 3). Avoid inhalation of powders; work in a fume hood. Store in airtight containers away from oxidizers. Toxicity studies indicate thyroid disruption in rodents, necessitating strict waste disposal protocols .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?

- Answer : Hybrid functionals (e.g., B3LYP) with basis sets (6-311+G(d,p)) model electron density, HOMO-LUMO gaps, and electrostatic potentials. Exact-exchange terms improve thermochemical accuracy (e.g., atomization energy deviations <2.4 kcal/mol). DFT also predicts hydrogen-bonding strengths and reactive sites for electrophilic substitution .

Q. What challenges arise in crystallographic determination of thiourea derivatives, and how can SHELX software address them?

- Answer : Challenges include disordered substituents (e.g., methoxy groups) and weak diffraction. SHELXL refines structures using high-resolution data, twin-law corrections, and anisotropic displacement parameters. For ambiguous electron density, SHELXD’s dual-space recycling improves phase resolution. Validate final structures with R-factors (<5%) and CIF check reports .

Q. How do discrepancies between experimental and computational data for thiourea derivatives arise, and what strategies resolve them?

- Answer : Discrepancies stem from solvent effects (unaccounted in gas-phase DFT) or basis set limitations. Use COSMO solvation models in DFT or benchmark against experimental UV-Vis/IR spectra. For binding energy mismatches in docking, recalibrate scoring functions (e.g., AutoDock Vina) with experimental IC50 values .

Q. What in vitro methodologies assess the biological activity of this compound derivatives?

- Answer : Use apoptosis assays (e.g., JC-1 staining for ΔψM loss) and cytochrome c/Bcl-2 pathway analysis via Western blot. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa). Validate specificity using kinase inhibition panels and molecular docking to identify putative targets (e.g., tubulin or topoisomerases) .

Q. How can molecular docking (e.g., AutoDock Vina) predict interactions between thiourea derivatives and biological targets?

- Answer : Prepare ligand structures with Open Babel (Gasteiger charges) and proteins via PDBFixer. Use Vina’s Lamarckian GA for conformational sampling; set exhaustiveness ≥50. Analyze binding poses for hydrogen bonds with active-site residues (e.g., Ser or Lys). Cross-validate with MD simulations (AMBER/NAMD) to assess stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.